Bis-PEG2-NHS Ester

概要

説明

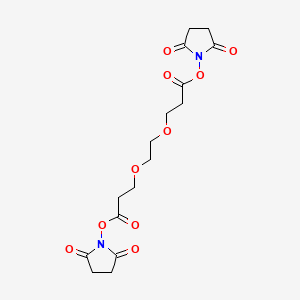

Bis-PEG2-NHS Ester is a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation and crosslinking applications due to its ability to react with primary amines (-NH2) on proteins, peptides, and other molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG2-NHS Ester typically involves the reaction of PEG with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester groups. The product is then purified by precipitation or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .

化学反応の分析

Types of Reactions: Bis-PEG2-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with amines to form stable amide bonds, making it an effective crosslinking agent .

Common Reagents and Conditions:

Reagents: Primary amines, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

Conditions: The reaction is typically carried out at pH 7.0-8.5 and room temperature for 30 minutes to 4 hours.

Major Products: The primary product of the reaction between this compound and amines is a PEGylated amide, which is stable and resistant to hydrolysis under physiological conditions .

科学的研究の応用

Bioconjugation

Bis-PEG2-NHS Ester is primarily utilized for the covalent conjugation of biomolecules, such as proteins and oligonucleotides. The NHS ester groups react efficiently with primary amines (-NH₂) present in proteins and other amine-modified molecules under slightly alkaline conditions. This reaction forms stable amide bonds, which are crucial for creating protein conjugates used in various assays and therapeutic applications .

Case Study: Protein Interaction Analysis

In protein interaction studies, this compound can be employed to crosslink proteins that are in close proximity. This technique helps identify binding partners within protein complexes, which is essential for understanding cellular mechanisms and pathways .

Antibody-Drug Conjugates (ADCs)

The compound serves as a linker in antibody-drug conjugates, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues. The non-cleavable nature of the this compound ensures that the drug remains attached to the antibody until it reaches its target .

Example Application: Cancer Therapy

Research has demonstrated that ADCs utilizing this compound can effectively deliver chemotherapeutic agents to tumor cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Nanotechnology

In nanotechnology, this compound is used to modify nanoparticles for improved biocompatibility and solubility. By attaching biomolecules to nanoparticle surfaces via this linker, researchers can create targeted delivery systems for drugs and imaging agents .

Example Application: Drug Delivery Systems

Nanoparticles modified with this compound have been shown to enhance the pharmacokinetics of therapeutic agents by prolonging circulation time and improving tissue targeting .

Advantages of Using this compound

- Improved Solubility : The PEG spacer increases the hydrophilicity of the conjugate, enhancing solubility in aqueous environments.

- Reduced Immunogenicity : PEGylation decreases the immunogenic response against therapeutic proteins or drugs.

- Versatile Reactivity : The NHS ester groups allow for straightforward conjugation to a variety of amine-containing molecules.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Bioconjugation | Covalent bonding of proteins and oligonucleotides | Protein interaction analysis |

| Antibody-Drug Conjugates | Targeted delivery systems for cancer therapeutics | ADCs for localized cancer treatment |

| Nanotechnology | Modification of nanoparticles for enhanced drug delivery | Targeted nanoparticle delivery systems |

作用機序

The mechanism of action of Bis-PEG2-NHS Ester involves the formation of amide bonds through nucleophilic substitution. The NHS ester groups react with primary amines on target molecules, resulting in the covalent attachment of the PEG linker. This modification can alter the solubility, stability, and bioavailability of the target molecules, making them more suitable for various applications .

類似化合物との比較

- Bis-PEG3-NHS Ester

- Bis-PEG4-NHS Ester

- Bis-PEG5-NHS Ester

- Bis-PEG10-NHS Ester

- Bis-PEG25-NHS Ester

Comparison: Bis-PEG2-NHS Ester is unique due to its shorter PEG spacer, which provides a balance between solubility and reactivity. Compared to longer PEG linkers, it offers less steric hindrance, making it more suitable for applications requiring close proximity between conjugated molecules. longer PEG linkers like Bis-PEG10-NHS Ester and Bis-PEG25-NHS Ester provide greater flexibility and solubility, which can be advantageous in certain applications .

生物活性

Introduction

Bis-PEG2-NHS Ester, also known as N-Maleimide-N-bis(PEG2-NHS ester), is a polyethylene glycol (PEG)-based linker widely used in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound facilitates the selective attachment of drugs or biomolecules to target proteins, enhancing therapeutic efficacy and specificity.

- Molecular Formula : CHNO

- Molecular Weight : 400.34 g/mol

- CAS Number : 65869-63-8

- Structure : Contains two NHS ester groups and a maleimide group linked through a PEG chain.

This compound functions by forming covalent bonds with amino acids in target proteins, particularly cysteine residues, through the maleimide group. The NHS esters react with primary amines to form stable amide bonds. This dual reactivity allows for versatile applications in bioconjugation strategies.

Biological Applications

-

Antibody-Drug Conjugates (ADCs)

- ADCs utilize this compound for linking cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity. The non-cleavable nature of this linker ensures that the drug remains attached until internalized by the target cell.

-

Proteolysis-Targeting Chimeras (PROTACs)

- PROTACs are designed to degrade specific proteins by harnessing the ubiquitin-proteasome system. This compound serves as a linker connecting E3 ligase ligands and target protein ligands, facilitating targeted protein degradation.

Case Studies

-

Study on ADC Efficacy

- A study published in EBioMedicine demonstrated that ADCs utilizing this compound exhibited significantly higher efficacy in tumor reduction compared to traditional chemotherapeutics. The study highlighted the importance of linker stability and drug release mechanisms in enhancing therapeutic outcomes .

-

PROTAC Development

- Research conducted by An et al. emphasized the role of this compound in PROTAC design, showcasing its ability to selectively degrade oncogenic proteins involved in various cancers. The study reported that PROTACs with this linker achieved effective target engagement and subsequent degradation in cellular assays .

Data Table: Comparison of Linkers in ADCs

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORMJGWNAXHOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123502-57-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123502-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

400.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65869-63-8 | |

| Record name | 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。